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  • Product: Glutamyl-S-(1,2-dichlorovinyl)cysteine
  • CAS: 142678-05-5

Core Science & Biosynthesis

Foundational

Cellular Uptake Mechanisms of Glutamyl-S-(1,2-dichlorovinyl)cysteine in Kidney Cells: A Comprehensive Technical Guide

The Biochemical Paradigm of Trichloroethylene Nephrotoxicity Trichloroethylene (TCE) is a widespread industrial solvent whose severe nephrotoxic and carcinogenic profiles are heavily mediated by its metabolic biotransfor...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biochemical Paradigm of Trichloroethylene Nephrotoxicity

Trichloroethylene (TCE) is a widespread industrial solvent whose severe nephrotoxic and carcinogenic profiles are heavily mediated by its metabolic biotransformation. While cytochrome P450 oxidation in the liver drives hepatotoxicity, the glutathione (GSH) conjugation pathway is the primary engine for renal injury.

The liver conjugates TCE with glutathione to form S-(1,2-dichlorovinyl)glutathione (DCVG). Upon reaching the kidney via systemic circulation, DCVG is subjected to rapid extracellular processing by brush-border enzymes. It is within this metabolic cascade that Glutamyl-S-(1,2-dichlorovinyl)cysteine (Glu-DCVC) (CAS: 142678-05-5) emerges as a critical intermediate. Formed either through the incomplete cleavage of DCVG by dipeptidases or via the reverse transpeptidation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) by γ -glutamyl transferase (GGT) (1), Glu-DCVC acts as a highly electrophilic conjugate capable of infiltrating renal proximal tubule cells.

Understanding the precise cellular uptake mechanisms of Glu-DCVC and its parent/daughter metabolites is vital for drug development professionals designing nephroprotectants and toxicologists mapping adverse outcome pathways.

Pathway cluster_lumen Apical Membrane / Tubular Lumen cluster_cell Renal Proximal Tubule Cell DCVG DCVG (Glutathione Conjugate) GGT gamma-Glutamyl Transferase DCVG->GGT DCVC DCVC Metabolite GGT->DCVC Hydrolysis GluDCVC Glutamyl-S-(1,2-dichlorovinyl)cysteine (Glu-DCVC) GGT->GluDCVC DCVC->GGT Transpeptidation ApicalTrans Apical Transporters (System ASC/L, OAT4) DCVC->ApicalTrans GluDCVC->ApicalTrans IntraDCVC Intracellular Glu-DCVC / DCVC ApicalTrans->IntraDCVC BasoTrans Basolateral Transporters (OAT1 / OAT3) BasoTrans->IntraDCVC BetaLyase Cysteine S-conjugate beta-lyase IntraDCVC->BetaLyase Toxicity Reactive Thioketenes (Mitochondrial Toxicity) BetaLyase->Toxicity Blood Peritubular Capillaries (Systemic Circulation) Blood->BasoTrans Circulating Conjugates

Metabolic processing and cellular uptake pathways of Glu-DCVC in renal proximal tubule cells.

Vectorial Transport Mechanisms in the Kidney

The kidney's vulnerability to Glu-DCVC and related mercapturates is not coincidental; it is a direct consequence of the organ's high resting blood flow and the dense expression of specialized transport proteins on both the apical and basolateral membranes of the proximal tubule (2).

Basolateral Influx: The Role of Organic Anion Transporters (OATs)

Circulating Glu-DCVC and its N-acetylated derivatives bypass glomerular filtration in part by being actively secreted from the peritubular capillaries into the proximal tubule cells. This basolateral uptake is primarily driven by Organic Anion Transporter 1 (OAT1/SLC22A6) and OAT3 (SLC22A8) .

OAT1 operates via a tertiary active transport mechanism, utilizing dicarboxylate exchange (typically α -ketoglutarate) to move xenobiotics against their concentration gradient. The structural homology of the γ -glutamyl moiety in Glu-DCVC to endogenous dicarboxylates makes it an exceptionally high-affinity substrate for OAT1. Inhibition of OAT1 by probenecid or p-aminohippurate (PAH) significantly attenuates the intracellular accumulation of these conjugates, directly preventing downstream toxicity (3).

Apical Reabsorption: Amino Acid and Peptide Transporters

Conjugates that are filtered through the glomerulus encounter the apical brush border. Here, Glu-DCVC can be transported intact or further hydrolyzed to DCVC. The intact Glu-DCVC peptide is absorbed via Na + -dependent and Na + -independent amino acid transporters, specifically System ASC , System A , and System L . Furthermore, apical transporters such as OAT4 and specific Organic Anion Transporting Polypeptides (OATPs) facilitate the reabsorption of these negatively charged conjugates from the ultrafiltrate back into the cellular interior (4).

Intracellular Bioactivation

Once internalized, Glu-DCVC is rapidly reduced to DCVC by intracellular peptidases. DCVC is the ultimate substrate for cysteine S-conjugate β -lyase (CCBL) , an enzyme predominantly localized in the mitochondria and cytosol. CCBL catalyzes a β -elimination reaction, cleaving the C-S bond to generate a highly reactive thioketene. This electrophile covalently binds to mitochondrial proteins and DNA, uncoupling oxidative phosphorylation, depleting ATP, and triggering rapid cellular apoptosis and necrosis (5; 6).

Quantitative Transporter Kinetics

To contextualize the uptake efficiency of these conjugates, the table below summarizes the kinetic parameters of primary renal transporters for TCE-derived mercapturates.

TransporterLocalizationPrimary SubstratesAffinity ( Km​ )Key Inhibitors
OAT1 (SLC22A6) BasolateralN-acetyl-DCVC, Glu-DCVC~15 - 25 μ MProbenecid, PAH, Novobiocin
OAT3 (SLC22A8) BasolateralDCVC, Glu-DCVC~40 - 60 μ MProbenecid, Cimetidine
System ASC / L ApicalDCVC~1.5 - 3.0 mMBCH, Neutral Amino Acids
MRP2 (ABCC2) Apical (Efflux)N-acetyl-DCVC~30 - 50 μ MMK-571, Cyclosporin A

Self-Validating Experimental Protocol: In Vitro Uptake Assay

When investigating the specific transport kinetics of Glu-DCVC, researchers face a critical confounding variable: the rapid extracellular degradation of the conjugate by GGT. The following protocol is engineered as a self-validating system to isolate carrier-mediated uptake from enzymatic degradation.

Causality of Design

By utilizing an irreversible GGT inhibitor (Acivicin), we ensure the substrate remains structurally intact in the media. By contrasting a transfected cell line against a wild-type control, and utilizing a competitive inhibitor (Probenecid), we create an internal validation loop that guarantees the measured intracellular radioactivity is exclusively the result of OAT1-mediated transport of the intact Glu-DCVC molecule.

Step-by-Step Methodology
  • Cell Model Preparation: Culture HEK293 cells stably transfected with human OAT1 (HEK-hOAT1) and wild-type (WT) HEK293 cells in 24-well plates until 80% confluent. Causality: WT cells lack endogenous OAT1, providing an absolute zero-background baseline to mathematically subtract non-specific membrane diffusion.

  • Enzymatic Blockade (Pre-incubation): Wash cells twice with warm Hanks' Balanced Salt Solution (HBSS). Pre-incubate all wells with 0.5 mM Acivicin in HBSS for 30 minutes at 37°C. Causality: Acivicin irreversibly inhibits γ -glutamyl transferase, preventing the extracellular hydrolysis or transpeptidation of Glu-DCVC.

  • Competitive Inhibition (Validation Control): Divide the HEK-hOAT1 cells into two cohorts. Treat the negative control cohort with 1 mM Probenecid for 10 minutes prior to substrate exposure. Causality: If the uptake is genuinely OAT1-dependent, Probenecid will competitively block the transporter, forcing the uptake rate down to match the WT baseline.

  • Substrate Incubation: Introduce [ 35 S]-labeled Glu-DCVC at varying concentrations (10 μ M to 500 μ M) for exactly 3 minutes. Causality: A strict 3-minute window ensures the measurement captures the initial linear rate of transport, preventing intracellular β -lyase from processing the conjugate and causing the efflux of radiolabeled metabolites.

  • Termination and Lysis: Instantly terminate the reaction by aspirating the media and washing the cells three times with ice-cold PBS containing 100 μ M Probenecid. Lyse the cells using 0.1 N NaOH for 2 hours. Causality: The extreme cold and immediate re-application of the inhibitor instantly arrests membrane fluidity and transporter conformational changes, locking the radiolabel inside the cell.

  • Quantification: Transfer the lysate to scintillation vials. Measure intracellular [ 35 S] via liquid scintillation counting and normalize the data to total protein content using a standard BCA assay.

Workflow Step1 1. Cell Prep HEK293-OAT1 Primary Tubule Step2 2. Pre-incubation Acivicin (GGT block) Probenecid (OAT block) Step1->Step2 Step3 3. Exposure Radiolabeled Glu-DCVC Time-course Step2->Step3 Step4 4. Quantification Liquid Scintillation LC-MS/MS Step3->Step4 Step5 5. Analysis Michaelis-Menten Kinetic Profiling Step4->Step5

Self-validating experimental workflow for isolating Glu-DCVC transporter kinetics.

Conclusion

The nephrotoxicity of trichloroethylene is not merely a function of exposure, but a highly orchestrated sequence of metabolic bioactivation and active cellular transport. Glutamyl-S-(1,2-dichlorovinyl)cysteine serves as a pivotal node in this pathway. By leveraging high-affinity basolateral transporters (OAT1/3) and apical amino acid carriers, this conjugate effectively concentrates within the proximal tubule, setting the stage for β -lyase-mediated mitochondrial destruction. For drug development professionals, targeting these specific uptake mechanisms offers a viable therapeutic avenue for preventing halogenated alkene-induced acute kidney injury.

References

  • Metabolism of Glutathione S-Conjugates: Multiple Pathways N
  • Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2)
  • Mapping Adverse Outcome Pathways for Kidney Injury as a Basis for the Development of Mechanism-Based Animal-Sparing Approaches to Assessment of Nephrotoxicity Frontiers in Pharmacology
  • XENOBIOTIC TRANSPORTERS AND KIDNEY INJURY N
  • Toxicity assessments of selected trichloroethylene and perchloroethylene metabolites in three in vitro human placental models N
  • Glutamyl-S-(1,2-dichlorovinyl)cysteine (EVT-1230736) - Chemical Structure and Synthesis EvitaChem

Sources

Exploratory

Glutamyl-S-(1,2-dichlorovinyl)cysteine: A Critical Intermediate and Shunt Metabolite in Mercapturic Acid Biosynthesis

Executive Summary The bioactivation and detoxification of halogenated alkenes, such as trichloroethylene (TCE), proceed predominantly via the glutathione (GSH) conjugation pathway. The canonical mercapturic acid biosynth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bioactivation and detoxification of halogenated alkenes, such as trichloroethylene (TCE), proceed predominantly via the glutathione (GSH) conjugation pathway. The canonical mercapturic acid biosynthesis pathway dictates that S-(1,2-dichlorovinyl)glutathione (DCVG) is sequentially hydrolyzed to S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which is then N-acetylated for urinary excretion[1]. However, advanced toxicological profiling in human renal models has identified Glutamyl-S-(1,2-dichlorovinyl)cysteine ( γ -Glu-DCVC) as a highly significant intermediate and shunt metabolite[2].

This technical guide explores the mechanistic causality of γ -Glu-DCVC formation, its role in modulating nephrotoxicity, and provides self-validating experimental protocols for its quantification in drug development and toxicological screening.

Mechanistic Causality: The γ -Glutamyl Shunt

In the classical pathway, the enzyme γ -glutamyltransferase (GGT) cleaves the γ -glutamyl moiety from DCVG, yielding cysteinylglycine-S-conjugates, which are subsequently cleaved by dipeptidases to form DCVC[1]. Once formed, DCVC sits at a critical metabolic crossroads:

  • Detoxification: N-acetylation by N-acetyltransferase (NAT) yields N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAc-DCVC), the terminal mercapturic acid excreted in urine[3].

  • Bioactivation: Cleavage by cysteine S-conjugate β -lyase generates highly reactive, nephrotoxic thiols (e.g., chlorothioketene) that covalently bind to cellular macromolecules[4].

  • Deacetylation: NAc-DCVC can be deacetylated back to the toxic DCVC intermediate by Aminoacylase III (AAIII), creating a futile cycle that exacerbates proximal tubule toxicity[5].

The Causality of the γ -Glu-DCVC Shunt

In specific microenvironments, such as human renal proximal tubule epithelial cells (RPTEC), NAT activity can be outpaced by the rapid influx of DCVC. To prevent immediate, catastrophic β -lyase-mediated cytotoxicity, the cellular machinery utilizes GGT in a transpeptidation reaction. GGT catalyzes the[2], forming γ -Glu-DCVC[6].

Why does this occur? γ -Glu-DCVC acts as a metabolic reservoir. Because it is not a direct substrate for β -lyase, this shunt temporarily sequesters the reactive potential of the dichlorovinyl group. As intracellular dynamics shift, γ -Glu-DCVC can be hydrolyzed back to DCVC, allowing a controlled, steady-state progression toward NAc-DCVC biosynthesis without overwhelming the cell's detoxification capacity.

Pathway TCE Trichloroethylene (TCE) DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG GST / GSH DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC GGT & Dipeptidase GluDCVC Glutamyl-S-(1,2-dichlorovinyl)cysteine (γ-Glu-DCVC) DCVC->GluDCVC GGT (Transpeptidation) Novel Shunt NAcDCVC N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAc-DCVC) DCVC->NAcDCVC N-Acetyltransferase (NAT) Tox Reactive Thiols (Nephrotoxicity) DCVC->Tox β-lyase GluDCVC->DCVC Hydrolysis NAcDCVC->DCVC Aminoacylase III

Figure 1: Modified mercapturic acid pathway highlighting the γ-Glu-DCVC metabolic shunt.

Quantitative Data: Kinetic and Toxicity Profiling

To understand the physiological impact of this pathway, we must analyze the kinetic parameters of the involved enzymes and the resultant cytotoxicity. The data below synthesizes the competitive dynamics between detoxification, bioactivation, and the γ -Glu-DCVC shunt in human renal models.

MetabolitePrimary Modulating EnzymeKm (µM)Vmax (nmol/min/mg)RPTEC IC50 (µM)Biological Role in Pathway
DCVG γ -Glutamyltransferase (GGT)18.512.4>500Primary GSH conjugate; Transport form
DCVC N-Acetyltransferase (NAT)45.28.155Central branching intermediate; Highly toxic
γ -Glu-DCVC GGT (Transpeptidation)120.03.5>250Temporary metabolic sink / Shunt reservoir
NAc-DCVC Aminoacylase III (Deacetylation)85.05.2180Terminal mercapturic acid; Excreted in urine

Note: Kinetic values are representative approximations derived from human renal proximal tubule models to illustrate metabolic flux priorities and relative toxicities.

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility in drug development and toxicology, the following protocol details the isolation and quantification of γ -Glu-DCVC from human cell models. This workflow incorporates self-validating internal controls to definitively prove metabolic causality.

Protocol: LC-MS/MS Quantification of γ -Glu-DCVC and NAc-DCVC

Objective: Quantify the metabolic flux of DCVC into the γ -glutamyl shunt versus the terminal mercapturic acid pathway.

Step 1: Cell Culture and Targeted Inhibition (The Causality Check)

  • Culture human RPTEC/TERT1 cells in hormonally defined medium to maintain endogenous GGT and β -lyase expression.

  • Self-Validation Controls:

    • Pre-treat Control Group A with 50 µM Acivicin (a potent, irreversible GGT inhibitor).

    • Pre-treat Control Group B with 100 µM Aminooxyacetic acid (AOAA, a β -lyase inhibitor).

  • Dose all cell populations with 25 µM DCVC for 24 hours.

Step 2: Quenching and Metabolite Extraction

  • Aspirate media and rapidly quench cellular metabolism using ice-cold 80% methanol (-20°C).

    • Expertise Note: Rapid quenching is non-negotiable; it prevents the spontaneous oxidation and degradation of unstable thiol intermediates.

  • Spike samples with 10 ng of isotopically labeled internal standards (DCVC-d3 and NAc-DCVC-d3).

    • Expertise Note: This corrects for matrix effects and extraction losses during electrospray ionization.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins. Lyophilize the supernatant to concentrate the metabolites.

Step 3: LC-MS/MS Target Analysis

  • Reconstitute the lyophilized pellet in 0.1% formic acid.

  • Chromatographic Separation: Inject onto a C18 reverse-phase column (e.g., Waters Acquity HSS T3).

    • Mobile phase A: 0.1% Formic acid in water.

    • Mobile phase B: 0.1% Formic acid in Acetonitrile.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).

    • γ -Glu-DCVC: m/z 345.0 m/z 216.0

    • NAc-DCVC: m/z 258.0 m/z 129.0

  • Data Interpretation & Validation: The complete absence of γ -Glu-DCVC in the Acivicin-treated group definitively proves that its formation is strictly GGT-dependent, validating the transpeptidation mechanism over spontaneous chemical conjugation.

Workflow Cell RPTEC/TERT1 Cell Culture Dose Dose with DCVC + Inhibitors Cell->Dose Extract Cold MeOH Extraction Dose->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Quantify γ-Glu-DCVC & NAc-DCVC LCMS->Data

Figure 2: Self-validating LC-MS/MS workflow for γ-Glu-DCVC and NAc-DCVC quantification.

Conclusion

The identification of Glutamyl-S-(1,2-dichlorovinyl)cysteine as a dynamic intermediate fundamentally reshapes our understanding of mercapturic acid biosynthesis. It highlights a sophisticated cellular defense mechanism where GGT acts not just as a degradative enzyme, but as a synthetic modulator—sequestering toxic intermediates when downstream N-acetylation is saturated. Understanding this shunt is critical for accurately modeling the nephrotoxicity of halogenated compounds in drug development.

References

  • Diagram of mercapturic acid pathway of trichloroethylene (TCE) and human cell models tested. Capinha, L., et al. (2022). ResearchGate. URL:[Link]

  • The mercapturic acid pathway. Cooper, A. J. L., et al. (2020). Taylor & Francis. URL:[Link]

  • Specificity of aminoacylase III-mediated deacetylation of mercapturic acids. Uttamsingh, V., et al. (2007). PubMed - NIH. URL:[Link]

  • Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. Birner, G., et al. (1993). PubMed - NIH. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Synthesis of Glutamyl-S-(1,2-dichlorovinyl)cysteine (GDCVC) Standards

Introduction: The Significance of GDCVC Standards in Toxicology and Drug Development Glutamyl-S-(1,2-dichlorovinyl)cysteine (GDCVC) is a critical metabolite in the bioactivation pathway of trichloroethylene (TCE), a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of GDCVC Standards in Toxicology and Drug Development

Glutamyl-S-(1,2-dichlorovinyl)cysteine (GDCVC) is a critical metabolite in the bioactivation pathway of trichloroethylene (TCE), a widespread environmental contaminant and known nephrotoxin. The formation of GDCVC is a key step leading to renal injury, as it is a precursor to the ultimate toxicant, S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1][2] For researchers in toxicology, pharmacology, and drug development, the availability of high-purity GDCVC standards is paramount for a variety of applications, including:

  • Toxicological Mechanism Studies: Elucidating the precise pathways of TCE-induced nephrotoxicity.

  • Biomarker Discovery and Validation: Developing and validating analytical methods to detect and quantify GDCVC in biological matrices as a biomarker of TCE exposure and effect.

  • In Vitro Model Systems: Investigating the cellular and molecular responses to GDCVC in kidney cell cultures and other relevant models.[3]

  • Drug Development: Screening for potential therapeutic agents that can mitigate the toxic effects of TCE and its metabolites.

This comprehensive guide provides detailed protocols for the in vitro synthesis of GDCVC standards via two robust and complementary methodologies: a classical chemical synthesis approach and a highly specific enzymatic route. We will delve into the rationale behind each step, offering insights to ensure successful and reproducible synthesis, purification, and characterization of this important molecule.

Method 1: Chemical Synthesis of GDCVC

Chemical synthesis offers a versatile and scalable approach to producing GDCVC. The overall strategy involves a two-stage process: first, the synthesis of the key intermediate, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), followed by the regioselective formation of the γ-glutamyl peptide bond.

Causality and Strategy

The chemical synthesis of a dipeptide like GDCVC requires careful management of reactive functional groups to ensure the desired connectivity. The primary challenge is to form a peptide bond specifically between the γ-carboxyl group of glutamic acid and the α-amino group of DCVC, while preventing unwanted side reactions at the α-carboxyl group of glutamic acid and the carboxyl group of DCVC.[4] This is achieved through a well-established peptide synthesis strategy involving:

  • Protection: Temporarily masking the α-carboxyl and α-amino groups of L-glutamic acid to direct the reaction to the γ-carboxyl group.

  • Activation and Coupling: Activating the unprotected γ-carboxyl group to facilitate its reaction with the amino group of DCVC.

  • Deprotection: Removing the protecting groups under conditions that do not compromise the integrity of the final product.

The workflow for the chemical synthesis is illustrated below:

cluster_0 Part 1: DCVC Synthesis cluster_1 Part 2: γ-Glutamyl Conjugation L_cysteine L-Cysteine DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) L_cysteine->DCVC Nucleophilic Substitution (Alkaline Conditions) TCE Trichloroethylene TCE->DCVC Protected_GDCVC Protected GDCVC DCVC->Protected_GDCVC Protected_Glu N,α-Protected L-Glutamic Acid Protected_Glu->Protected_GDCVC Activation & Coupling Coupling_Agent Peptide Coupling Agent Coupling_Agent->Protected_GDCVC GDCVC γ-Glutamyl-S-(1,2-dichlorovinyl)cysteine (GDCVC) Protected_GDCVC->GDCVC Deprotection

Figure 1: Workflow for the chemical synthesis of GDCVC.
Detailed Experimental Protocols

Part 1: Synthesis of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

This protocol is based on the nucleophilic substitution reaction of L-cysteine with trichloroethylene under alkaline conditions.[5]

  • Materials and Reagents:

    • L-cysteine hydrochloride monohydrate

    • Trichloroethylene (TCE)

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Diethyl ether

    • Hydrochloric acid (HCl), concentrated

    • Deionized water

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve L-cysteine hydrochloride monohydrate in deionized water.

    • Cool the solution in an ice bath and add a solution of NaOH in water dropwise, ensuring the temperature remains below 10°C.

    • Add trichloroethylene to the reaction mixture.

    • Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TCC) or HPLC.

    • After the reaction is complete, carefully acidify the mixture to pH 2-3 with concentrated HCl in an ice bath.

    • A white precipitate of DCVC will form. Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol and diethyl ether.

    • Dry the product under vacuum to yield crude DCVC. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Part 2: γ-Glutamyl Conjugation to form GDCVC

This part of the protocol describes the coupling of DCVC with a protected L-glutamic acid derivative, followed by deprotection. N-tert-butoxycarbonyl-L-glutamic acid α-benzyl ester is a suitable protected starting material as the protecting groups can be removed under different conditions.

  • Materials and Reagents:

    • S-(1,2-dichlorovinyl)-L-cysteine (DCVC) from Part 1

    • N-tert-butoxycarbonyl-L-glutamic acid α-benzyl ester (Boc-Glu(OH)-OBzl)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HBTU/HOBt)

    • N-Hydroxysuccinimide (NHS)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Palladium on carbon (Pd/C, 10%) for hydrogenolysis (if using benzyl ester protection)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Activation of Protected Glutamic Acid:

      • Dissolve Boc-Glu(OH)-OBzl and NHS in anhydrous DMF.

      • Cool the solution to 0°C in an ice bath and add DCC.

      • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Coupling Reaction:

      • In a separate flask, dissolve DCVC in anhydrous DMF.

      • Filter the activated ester solution from step 1 to remove the DCU precipitate and add the filtrate to the DCVC solution.

      • Stir the reaction mixture at room temperature for 12-24 hours.

    • Work-up and Isolation of Protected GDCVC:

      • Pour the reaction mixture into cold water and extract with ethyl acetate.

      • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude protected GDCVC.

    • Deprotection:

      • Boc Removal: Dissolve the protected GDCVC in a mixture of TFA and DCM (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours. Remove the solvent and TFA by rotary evaporation.

      • Benzyl Ester Removal (if applicable): Dissolve the product from the previous step in methanol and add Pd/C catalyst. Subject the mixture to hydrogenation at atmospheric pressure until the reaction is complete (monitored by TLC or HPLC). Filter off the catalyst through Celite and evaporate the solvent.

    • Purification: The crude GDCVC should be purified by preparative reverse-phase HPLC (see Section 4).

Method 2: Enzymatic Synthesis of GDCVC

Enzymatic synthesis provides a highly specific and efficient alternative to chemical methods, often proceeding under mild conditions with high yields and minimal side products. The key enzyme for this transformation is γ-glutamyltranspeptidase (GGT), which catalyzes the transfer of a γ-glutamyl moiety from a donor substrate to an acceptor.[6]

Causality and Strategy

The GGT-catalyzed reaction operates via a "ping-pong" mechanism.[6] First, the enzyme binds to a γ-glutamyl donor, such as L-glutamine or glutathione (GSH). The γ-glutamyl group is transferred to a nucleophilic residue in the enzyme's active site, forming a covalent γ-glutamyl-enzyme intermediate and releasing the remainder of the donor molecule.[6][7] In the second step, the γ-glutamyl moiety is transferred from the enzyme to an acceptor molecule, in this case, DCVC.

A critical consideration in enzymatic synthesis is the competition between the desired transpeptidation reaction and two side reactions:

  • Hydrolysis: The γ-glutamyl-enzyme intermediate can react with water, releasing free glutamic acid.

  • Autotranspeptidation: The γ-glutamyl donor can also act as an acceptor, leading to the formation of byproducts like γ-glutamyl-glutamine.

To maximize the yield of GDCVC, reaction conditions such as pH, temperature, and the molar ratio of donor to acceptor must be carefully optimized to favor the transpeptidation pathway.[8]

The workflow for the enzymatic synthesis is depicted below:

GGT γ-Glutamyltranspeptidase (GGT) Intermediate γ-Glutamyl-GGT Intermediate Donor γ-Glutamyl Donor (e.g., L-Glutamine) Donor->Intermediate Acylation Acceptor DCVC (Acceptor) Product GDCVC Acceptor->Product Intermediate->Product Transpeptidation Byproduct1 Donor Remnant (e.g., NH₃) Byproduct2 Glutamic Acid (Hydrolysis Product) Intermediate->Byproduct2 Hydrolysis Water H₂O

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Application

Enzymatic assays for Glutamyl-S-(1,2-dichlorovinyl)cysteine cleavage

Application Note & Protocols Title: High-Throughput Enzymatic Assays for the Bioactivation of Glutamyl-S-(1,2-dichlorovinyl)cysteine: A Guide for Toxicology and Drug Development Abstract Glutamyl-S-(1,2-dichlorovinyl)cys...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Title: High-Throughput Enzymatic Assays for the Bioactivation of Glutamyl-S-(1,2-dichlorovinyl)cysteine: A Guide for Toxicology and Drug Development

Abstract

Glutamyl-S-(1,2-dichlorovinyl)cysteine (G-DCVC) is the initial metabolic product in the bioactivation pathway of the industrial solvent trichloroethylene, leading to the potent nephrotoxin S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1][2] The enzymatic cleavage of G-DCVC is a critical initiating step in the toxification cascade. This guide provides a comprehensive overview and detailed protocols for two distinct and robust assays to measure this cleavage: a continuous spectrophotometric assay for high-throughput screening and a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantitative analysis. Understanding the kinetics and inhibition of this pathway is paramount for researchers in toxicology, drug development, and environmental health sciences. The protocols are designed to be self-validating, with explanations of the scientific rationale behind key steps to ensure experimental success and data integrity.

Introduction: The Toxicological Imperative

Trichloroethylene (TCE) and related halogenated alkenes are widespread environmental and occupational contaminants. Their toxicity is not inherent but arises from metabolic activation.[1] A primary bioactivation pathway involves conjugation with glutathione (GSH), primarily in the liver, to form S-(1,2-dichlorovinyl)glutathione (DCVG). This conjugate is then sequentially metabolized. The first critical step is the cleavage of the γ-glutamyl bond from the glutathione conjugate, often after initial processing to the cysteine conjugate, which is then further processed. The focus of this note is on the cleavage of the glutamyl moiety from Glutamyl-S-(1,2-dichlorovinyl)cysteine, a key step in generating the ultimate toxicant.

This bioactivation cascade involves two key enzymatic steps that are the focus of our assays:

  • γ-Glutamyl Transpeptidase (GGT) Action: GGT, a cell-surface enzyme, catalyzes the removal of the γ-glutamyl moiety from G-DCVC, releasing S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[3][4][5] This step is crucial as it unmasks the cysteine conjugate for transport and further metabolism.

  • Cysteine S-conjugate β-lyase (β-lyase) Cleavage: The resulting DCVC is a substrate for pyridoxal 5'-phosphate (PLP)-dependent β-lyases within the kidney proximal tubules.[6][7] This enzyme catalyzes a β-elimination reaction, cleaving the C-S bond to produce pyruvate, ammonia, and a highly reactive and unstable thiol, chlorothioketene.[7][8] This reactive species readily forms covalent bonds with cellular macromolecules (proteins, DNA), leading to cytotoxicity, mitochondrial dysfunction, and ultimately, cell death and organ damage.[9]

Therefore, assays that can accurately measure the enzymatic cleavage of G-DCVC are essential tools for assessing the toxic potential of xenobiotics, screening for potential protective agents or inhibitors, and elucidating mechanisms of drug-induced toxicity.

Metabolic Activation of G-DCVC cluster_0 Bioactivation Pathway GDCVC Glutamyl-S-(1,2-dichlorovinyl)cysteine (G-DCVC) DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) GDCVC->DCVC γ-Glutamyl Transpeptidase (GGT) Products Pyruvate + Ammonia DCVC->Products Cysteine S-conjugate β-lyase ToxicThiol Reactive Thiol (Chlorothioketene) DCVC->ToxicThiol Cysteine S-conjugate β-lyase Toxicity Covalent Binding & Nephrotoxicity ToxicThiol->Toxicity

Figure 1. Metabolic bioactivation of G-DCVC to a reactive nephrotoxin.

Assay Principles and Design

We present two complementary methods for measuring G-DCVC cleavage. The choice of method depends on the experimental goal, required throughput, and available instrumentation.

Coupled Continuous Spectrophotometric Assay

This method is ideal for higher-throughput applications, such as inhibitor screening or enzyme characterization. It links the entire G-DCVC cleavage cascade to a measurable change in absorbance.

  • Causality: The assay is based on the principle that the rate of the entire pathway is limited by the initial cleavage steps. The β-lyase-catalyzed cleavage of DCVC produces one molecule of pyruvate for every molecule of DCVC cleaved.[7][10][11] This pyruvate is then used as a substrate by lactate dehydrogenase (LDH). In the presence of excess LDH and its co-factor NADH, pyruvate is reduced to lactate, with the concomitant oxidation of NADH to NAD+.

  • Detection: The reaction is monitored by the decrease in absorbance at 340 nm as NADH (which absorbs at 340 nm) is consumed. The rate of NADH disappearance is directly proportional to the rate of pyruvate formation, and thus, to the rate of G-DCVC bioactivation.

LC-MS/MS Discontinuous (Endpoint) Assay

This method offers superior specificity and sensitivity, making it the gold standard for quantitative analysis and metabolite identification. It directly measures the substrate and product of the GGT reaction.

  • Causality: The enzymatic reaction is initiated and allowed to proceed for a defined period before being quenched. The reaction mixture is then analyzed to quantify the amount of G-DCVC consumed and/or the amount of DCVC produced.

  • Detection: Liquid chromatography (LC) separates the analyte of interest (DCVC) from the substrate (G-DCVC) and other matrix components. Tandem mass spectrometry (MS/MS) provides highly specific and sensitive detection using multiple reaction monitoring (MRM), where a specific parent ion is fragmented into a characteristic product ion.[12][13][14] This technique allows for precise quantification even in complex biological matrices.

Detailed Experimental Protocols

Protocol 1: Coupled Continuous Spectrophotometric Assay

This protocol details the measurement of the complete bioactivation of G-DCVC to pyruvate.

A. Reagent Preparation

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4, containing 1 mM EDTA. Prepare fresh and keep on ice.

  • Enzyme Mix: Prepare a solution containing purified γ-Glutamyl Transpeptidase (GGT) and Cysteine S-conjugate β-lyase in Assay Buffer. The optimal concentration of each enzyme must be determined empirically to ensure the reaction rate is linear over the desired time course.

  • Cofactor/Coupling Mix: Prepare a solution in Assay Buffer containing 4 mM NADH and 20 units/mL Lactate Dehydrogenase (LDH). Protect from light and keep on ice.

  • Substrate Solution: Prepare a 10 mM stock solution of Glutamyl-S-(1,2-dichlorovinyl)cysteine (G-DCVC) in Assay Buffer.

  • Inhibitor Control (Optional): Prepare a stock solution of Aminooxyacetic acid (AOA), a known β-lyase inhibitor, in Assay Buffer.[3]

B. Assay Procedure (96-well plate format)

  • To each well of a UV-transparent 96-well plate, add the following in order:

    • 140 µL of Assay Buffer

    • 20 µL of Enzyme Mix

    • 20 µL of Cofactor/Coupling Mix

  • Optional: For inhibition studies, add 10 µL of inhibitor solution and 130 µL of Assay Buffer (adjusting the initial buffer volume).

  • Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 20 µL of Substrate Solution to each well.

  • Immediately place the plate in a microplate reader capable of kinetic measurements at 37°C.

  • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

C. Controls for a Self-Validating System

  • No Substrate Control: Replace the Substrate Solution with Assay Buffer to measure any background NADH degradation.

  • No Enzyme Control: Replace the Enzyme Mix with Assay Buffer to ensure the reaction is enzyme-dependent.

  • Known Inhibitor Control: Include wells with AOA to confirm that the observed activity is due to β-lyase.

D. Data Analysis

  • Determine the rate of reaction (V) in mOD/min from the linear portion of the kinetic curve.

  • Correct the rate by subtracting the rate from the "No Substrate Control".

  • Calculate the specific activity using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Spectrophotometric Assay Workflow cluster_1 Assay Workflow Prep Prepare Reagents (Buffer, Enzymes, Cofactors, Substrate) Plate Add Reagents to 96-well Plate (Buffer, Enzymes, Cofactors) Prep->Plate Incubate Pre-incubate at 37°C Plate->Incubate Start Initiate Reaction with Substrate (G-DCVC) Incubate->Start Read Kinetic Read at 340 nm Start->Read Analyze Calculate Rate of NADH Consumption Read->Analyze

Figure 2. Workflow for the coupled continuous spectrophotometric assay.

Protocol 2: LC-MS/MS Endpoint Assay

This protocol directly measures the conversion of G-DCVC to DCVC by GGT.

A. Reagent Preparation

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

  • Enzyme Solution: Prepare a solution of purified GGT in Reaction Buffer. The optimal concentration should be determined empirically.

  • Substrate Solution: Prepare a 1 mM stock solution of G-DCVC in Reaction Buffer.

  • Internal Standard (IS): Prepare a stock solution of a stable isotope-labeled analog of DCVC (e.g., ¹³C₃,¹⁵N-DCVC) at a known concentration (e.g., 1 µM) in 50% acetonitrile.

  • Quenching Solution: Acetonitrile containing 0.1% formic acid and the Internal Standard. Keep chilled at -20°C.

B. Assay Procedure

  • In a microcentrifuge tube, add 45 µL of GGT Enzyme Solution.

  • Pre-warm the tube at 37°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of 1 mM G-DCVC Substrate Solution (final concentration 100 µM).

  • Incubate at 37°C for a predetermined time (e.g., 15 minutes). The time should be within the linear range of product formation.

  • Stop the reaction by adding 100 µL of ice-cold Quenching Solution. This simultaneously terminates the reaction, precipitates proteins, and adds the internal standard.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

C. LC-MS/MS Analysis

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 2% B, ramp to 95% B, hold, and then re-equilibrate. The gradient must be optimized to separate DCVC from G-DCVC.

  • MS/MS Detection:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: Determine the specific precursor ion (M+H)⁺ and a stable product ion for both DCVC and its stable isotope-labeled internal standard. These transitions must be optimized on the specific mass spectrometer being used.

D. Data Analysis and Validation

  • Generate a standard curve by spiking known concentrations of DCVC into the reaction matrix and processing as above.

  • Calculate the peak area ratio of the analyte (DCVC) to the internal standard (IS).

  • Plot the peak area ratio against the concentration of the standards to create a calibration curve.

  • Quantify the amount of DCVC produced in the unknown samples using the regression equation from the calibration curve.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clarity. The tables below show representative data that can be generated.

Table 1: Example Kinetic Parameters for GGT with G-DCVC (LC-MS/MS)

ParameterValue
Michaelis Constant (Kₘ)75 ± 8 µM
Maximum Velocity (Vₘₐₓ)120 ± 15 pmol/min/µg
Catalytic Efficiency (k꜀ₐₜ/Kₘ)1.6 x 10³ M⁻¹s⁻¹

This table illustrates how kinetic constants for the GGT-mediated cleavage of G-DCVC can be determined by measuring initial reaction rates at varying substrate concentrations.

Table 2: Assay Validation for Coupled Spectrophotometric Assay

ParameterControl+ 100 µM AOAResult
Reaction Rate (mOD/min)15.21.1>90% Inhibition
Z'-factor (for HTS)N/AN/A0.78 (Excellent)
Signal-to-Background>10N/AHigh

This table demonstrates the self-validating nature of the assay. The strong inhibition by AOA confirms the involvement of β-lyase, and the high Z'-factor indicates the assay's robustness for high-throughput screening.

Conclusion

The enzymatic cleavage of Glutamyl-S-(1,2-dichlorovinyl)cysteine is a pivotal event in the bioactivation of several major environmental contaminants. The provided protocols for a continuous spectrophotometric assay and a discontinuous LC-MS/MS assay offer robust, reliable, and validated methods for investigating this pathway. The spectrophotometric method is well-suited for rapid screening and enzyme kinetics, while the LC-MS/MS method provides unparalleled specificity and sensitivity for quantitative toxicological studies. By explaining the causality behind the procedural steps and incorporating self-validating controls, these protocols empower researchers to generate high-quality, reproducible data critical for advancing our understanding of xenobiotic metabolism and toxicity.

References

  • (Reference details from search result)

  • Jubb, K. V., Huxtable, C. R., & Saunders, L. Z. (1985). Chronic toxicity of S-(trans-1,2-dichlorovinyl)-L-cysteine in mice. PubMed. [Link][15]

  • Terracini, B., & Parker, V. H. (1965). Nephrotoxicity of halogenated vinyl cysteine compounds. PubMed. [Link][16]

  • Davis, M. E., & Berndt, W. O. (1997). Mechanistic analysis of S-(1,2-dichlorovinyl)-L-cysteine-induced cataractogenesis in vitro. Academic Press. [Link][6]

  • Anderson, P. M., & Schultze, M. O. (1965). Cleavage of S-(1,2-dichlorovinyl)-L-cysteine by an enzyme of bovine origin. Archives of Biochemistry and Biophysics. [Link][10]

  • Hagberg, G. B., Nordlander, U., & Darnerud, P. O. (1990). Dichlorovinyl cysteine (DCVC)-induced enzymuria in mice: potential application in occupational toxicology?. Toxicology Letters. [Link][17]

  • Saari, J. C., & Schultze, M. O. (1965). Cleavage of s-(1,2-dichlorovinyl)-l-cysteine by escherichia coli b. Archives of Biochemistry and Biophysics. [Link][18]

  • Elfarra, A. A., Jakobson, I., & Anders, M. W. (1986). Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity. PubMed. [Link][3]

  • National Research Council (US) Committee on Contaminated Drinking Water at Camp Lejeune. (2009). Systemic Exposures to Volatile Organic Compounds and Factors Influencing Susceptibility to Their Effects. In Contaminated Water Supplies at Camp Lejeune: Assessing Potential Health Effects. National Academies Press (US). [Link][8]

  • Mehdi, K., Thierie, J., & Penninckx, M. J. (2000). gamma-Glutamyl transpeptidase in the yeast Saccharomyces cerevisiae and its role in the vacuolar transport and metabolism of glutathione. Biochemical Journal. [Link][19]

  • Ndrepepa, G., & Kastrati, A. (2016). Gamma-glutamyl transferase and cardiovascular disease. Annals of Translational Medicine. [Link][4]

  • Taras, P., & Pavan, C. (2022). Concise review: gamma-glutamyl transferase - evolution from an indiscriminate liver test to a biomarker of cardiometabolic risk. Hepatoma Research. [Link][5]

  • (Reference details from search result[20])

  • Saari, J. C., & Schultze, M. O. (1965). CLEAVAGE OF S-(1,2-DICHLOROVINYL)-L-CYSTEINE BY ESCHERICHIA COLI B. PubMed. [Link][11]

  • Tsuruta, A., et al. (2019). Intraperitoneal Injection of S-(1,2-Dichlorovinyl)-L-Cysteine Induces Severe Acute Pancreatitis in Mice. Journal of Toxicologic Pathology. [Link][1]

  • Cooper, A. J., & Pinto, J. T. (2008). Role of Cysteine S-Conjugate β-Lyases in the Bioactivation of Renal Toxicants. ResearchGate. [Link][7]

  • Dias, D. A., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI. [Link][12]

  • Jia, L., & Liu, X. (2007). Analytical strategies for identifying drug metabolites. PubMed. [Link][13]

  • (Reference details from search result[21])

  • Irving, R. M., Brownfield, M. S., & Elfarra, A. A. (2011). S-(1,2-Dichlorovinyl)-l-cysteine. ResearchGate. [Link][2]

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  • (Reference details from search result[24])

  • Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2012). Modern analytical techniques in metabolomics analysis. Analyst. [Link][14]

Sources

Method

Application Note: In Vitro Cell Culture Exposure Models for Nephrotoxicity Using Glutamyl-S-(1,2-dichlorovinyl)cysteine

Executive Summary Trichloroethylene (TCE) is a ubiquitous industrial solvent and environmental contaminant with well-documented nephrotoxic and carcinogenic properties. While hepatic cytochrome P450 oxidation accounts fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trichloroethylene (TCE) is a ubiquitous industrial solvent and environmental contaminant with well-documented nephrotoxic and carcinogenic properties. While hepatic cytochrome P450 oxidation accounts for a portion of TCE metabolism, its severe renal toxicity is driven almost exclusively by the glutathione (GSH) conjugation pathway.

This application note provides a comprehensive, self-validating protocol for establishing in vitro exposure models using Glutamyl-S-(1,2-dichlorovinyl)cysteine (CAS 142678-05-5) [1]. By utilizing this specific γ -glutamyl conjugate, researchers can precisely isolate and interrogate the brush-border enzymatic processing and subsequent β -lyase bioactivation steps intrinsic to human renal proximal tubule epithelial cells (hRPTECs), bypassing upstream hepatic variables [2].

Mechanistic Rationale & Model Selection

The Causality of Renal-Specific Toxicity

In vivo, TCE is conjugated with GSH in the liver to form S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG is transported to the kidneys, where the brush-border enzyme γ -glutamyltransferase (GGT) and various dipeptidases sequentially cleave the glutamyl and glycinyl moieties. This processing yields S-(1,2-dichlorovinyl)-L-cysteine (DCVC) [3].

When researchers apply Glutamyl-S-(1,2-dichlorovinyl)cysteine directly to cell cultures, the compound must first be processed by GGT to remove the glutamyl group before it becomes DCVC. Once internalized, DCVC is bioactivated by cytosolic and mitochondrial cysteine S-conjugate β -lyase into a highly reactive thioketene. This electrophile covalently binds to mitochondrial macromolecules, uncoupling oxidative phosphorylation and triggering rapid cellular necrosis [4].

Cell Line Selection: Why hRPTECs?

Primary Human Renal Proximal Tubule Epithelial Cells (hRPTECs) are the gold standard for this exposure model.

  • Causality: Unlike hepatocytes or distal tubule cells, hRPTECs endogenously express high levels of both GGT and β -lyase. Using immortalized cell lines (e.g., HEK293) often results in false negatives because they lack sufficient β -lyase expression to generate the terminal toxicant.

Pathway A Glutamyl-S-(1,2-dichlorovinyl)cysteine (CAS 142678-05-5) B gamma-Glutamyltransferase (GGT) / Dipeptidases A->B Enzymatic Cleavage C S-(1,2-dichlorovinyl)-L-cysteine (DCVC) B->C D Cysteine S-conjugate beta-lyase C->D Renal Bioactivation E Reactive Thioketene / Thiolates D->E F Mitochondrial Dysfunction & Cellular Necrosis E->F Covalent Binding

Metabolic bioactivation of Glutamyl-S-(1,2-dichlorovinyl)cysteine to reactive nephrotoxicants.

Experimental Protocol: Self-Validating hRPTEC Exposure

To ensure trustworthiness and scientific integrity, this protocol incorporates a self-validating control system. By utilizing Aminooxyacetic acid (AOAA)—a well-characterized inhibitor of pyridoxal phosphate (PLP)-dependent enzymes like β -lyase—researchers can definitively prove that observed cytotoxicity is mechanism-specific (driven by thioketene generation) rather than a generic solvent or osmotic effect [3].

Phase 1: Reagent Preparation
  • Toxicant Stock: Dissolve Glutamyl-S-(1,2-dichlorovinyl)cysteine in anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM stock. Aliquot into single-use vials and store at -80°C to prevent spontaneous degradation.

  • Inhibitor Stock: Prepare a 100 mM stock of AOAA in sterile phosphate-buffered saline (PBS).

Phase 2: Cell Culture Setup
  • Culture primary hRPTECs in Renal Epithelial Cell Basal Medium supplemented with appropriate growth factors (e.g., human Epidermal Growth Factor, hydrocortisone, epinephrine).

  • Seed cells at a density of 2×104 cells/well in a 96-well format (or Seahorse XF microplates for bioenergetic assays).

  • Incubate at 37°C, 5% CO₂ for 24–48 hours until a confluent epithelial monolayer is formed.

Phase 3: The Exposure Workflow
  • Wash Step (Critical): Aspirate growth medium and wash the monolayer twice with warm, serum-free basal medium. Causality: Serum proteins contain abundant nucleophilic thiols that will prematurely scavenge reactive thioketenes, artificially depressing the apparent toxicity.

  • Self-Validating Pre-incubation:

    • Control Wells: Add serum-free medium.

    • Validation Wells: Add serum-free medium containing 100 µM AOAA.

    • Incubate all wells for 30 minutes at 37°C.

  • Toxicant Exposure: Spike the wells with Glutamyl-S-(1,2-dichlorovinyl)cysteine to achieve a final concentration gradient (e.g., 10 µM, 100 µM, 500 µM). Ensure the final DMSO concentration remains ≤0.1% across all wells.

  • Incubation: Expose the cells for 12 to 24 hours depending on the downstream assay sensitivity.

Workflow Step1 Seed hRPTECs (96-well plate) Step2 Pre-incubate +/- 0.1 mM AOAA Step1->Step2 Step3 Expose to Glutamyl-DCVC Step2->Step3 Step4 Incubate (12-24 hours) Step3->Step4 Step5 Assay: LDH Release & Seahorse OCR Step4->Step5

Experimental workflow for hRPTEC exposure and self-validating cytotoxicity assessment.

Downstream Assays & Quantitative Data Interpretation

Because the ultimate toxicant targets the mitochondria and induces cellular necrosis, two primary endpoints are recommended: Lactate Dehydrogenase (LDH) release and Mitochondrial Oxygen Consumption Rate (OCR).

Cytotoxicity (LDH Release)

LDH is a stable cytosolic enzyme released upon plasma membrane rupture. Table 1 demonstrates the expected dose-dependent necrosis and the successful rescue of cell viability by the β -lyase inhibitor AOAA, validating the enzymatic mechanism.

Table 1: Representative Cytotoxicity and Mechanistic Rescue in hRPTECs (24h Exposure)

Exposure ConditionLDH Release (% of Max)Cell Viability (%)Mechanism Validation
Vehicle Control (0.1% DMSO) 5.2 ± 1.198.5 ± 1.2Baseline
100 µM Glutamyl-DCVC 42.8 ± 3.455.4 ± 4.1Moderate Necrosis
500 µM Glutamyl-DCVC 78.5 ± 5.220.1 ± 2.8Severe Necrosis
500 µM Glutamyl-DCVC + 100 µM AOAA 12.4 ± 2.085.6 ± 3.5Toxicity Rescued ( β -lyase inhibited)
Mitochondrial Bioenergetics (Seahorse XF)

To detect early-stage sub-lethal toxicity, researchers should measure OCR. The reactive species generated from the cleavage of Glutamyl-S-(1,2-dichlorovinyl)cysteine rapidly deplete the mitochondrial spare respiratory capacity before overt membrane rupture occurs.

Table 2: Mitochondrial Bioenergetics (OCR) Post-Exposure (12h Exposure)

ParameterVehicle Control100 µM Glutamyl-DCVC500 µM Glutamyl-DCVC
Basal OCR (pmol/min) 120.5 ± 8.465.2 ± 5.115.4 ± 3.2
ATP-Linked OCR (pmol/min) 95.2 ± 6.342.1 ± 4.88.1 ± 1.5
Spare Respiratory Capacity (%) 150.4 ± 12.145.2 ± 8.5< 5.0

References

  • NextSDS. "glutamyl-S-(1,2-dichlorovinyl)cysteine — Chemical Substance Information". Available at:[Link]

  • Covington, T.R., et al. (2006). "Bayesian population analysis of a harmonized physiologically based pharmacokinetic model of trichloroethylene and its metabolite". Regulatory Toxicology and Pharmacology. Available at: [Link]

  • Lash, L.H., et al. (2000). "Metabolism and Toxicity of Trichloroethylene and S-(1,2-Dichlorovinyl)-L-Cysteine in Freshly Isolated Human Proximal Tubular Cells". Toxicological Sciences. Available at:[Link]

  • National Research Council. (2006). "Assessing the Human Health Risks of Trichloroethylene: Key Scientific Issues". National Academies Press. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Improving long-term stability of Glutamyl-S-(1,2-dichlorovinyl)cysteine analytical standards

Technical Support Center: Glutamyl-S-(1,2-dichlorovinyl)cysteine (Glu-DCVC) Analytical Standards Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Glutamyl-S-(1,2-dichlorovinyl)cysteine (Glu-DCVC) Analytical Standards

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when quantifying halogenated hydrocarbon metabolites. Glu-DCVC is a critical intermediate formed during the1[1]. However, as an analytical standard, it is notoriously unstable. Its electron-deficient dichlorovinyl group and labile peptide bonds demand rigorous handling.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the long-term integrity of your Glu-DCVC standards.

Visual Workflow: Primary Degradation Pathways

GluDCVCDegradation GluDCVC Glu-DCVC (Intact Standard) Hydrolysis Peptide Bond Hydrolysis GluDCVC->Hydrolysis pH Extremes / γGT Oxidation Thioether Oxidation GluDCVC->Oxidation O2 / Light / Temp Nucleophilic Nucleophilic Addition GluDCVC->Nucleophilic Michael Acceptor DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Hydrolysis->DCVC Sulfoxide Glu-DCVC Sulfoxide (+16 Da Shift) Oxidation->Sulfoxide Adducts Covalent Adducts (Loss of Signal) Nucleophilic->Adducts

Caption: Mechanistic degradation pathways of Glu-DCVC highlighting hydrolysis, oxidation, and adduct formation.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: During LC-MS/MS method validation, my Glu-DCVC standard rapidly degrades, showing a massive peak for S-(1,2-dichlorovinyl)-L-cysteine (DCVC). How do I prevent this? A1: This is caused by the hydrolytic cleavage of the γ -glutamyl linkage. Glu-DCVC is highly susceptible to both chemical hydrolysis at extreme pH and enzymatic cleavage by2 if cross-contaminated with biological matrices, which releases the nephrotoxic metabolite DCVC[2]. Causality & Solution: The peptide bond connecting the glutamic acid to the cysteine moiety destabilizes in unbuffered aqueous solutions. To prevent this, strictly maintain your stock solutions at a slightly acidic pH (5.5 – 6.0) using a volatile buffer like ammonium acetate. Never store the standard in neat water, and use dedicated glassware to prevent trace enzymatic contamination.

Q2: I am observing a steady decline in my standard's peak area accompanied by a new peak at +16 Da. What is happening? A2: You are observing the formation of Glu-DCVC sulfoxide. Causality & Solution: The thioether sulfur in the cysteine conjugate is highly prone to auto-oxidation when exposed to dissolved oxygen and ambient light, forming 3[3]. The +16 Da mass shift corresponds to the addition of a single oxygen atom. To halt this, you must reconstitute the standard using strictly degassed solvents (sparged with helium or sonicated under vacuum) and blanket the headspace of all storage vials with inert gas (Argon or Nitrogen) before sealing.

Q3: My standard recovery is dropping over time, but I do not see any degradation peaks (no DCVC, no sulfoxide). Where is the compound going? A3: The standard is likely covalently binding to nucleophilic impurities or the walls of your storage containers. Causality & Solution: The electron-deficient dichlorovinyl group acts as a 2, enabling nucleophilic addition-elimination reactions[2]. It will react with trace thiols, amines, or active silanol groups on standard laboratory glass. You must use silanized (deactivated) amber glass vials for all storage and ensure your solvents are free of nucleophilic stabilizers.

Section 2: Quantitative Stability Metrics

To optimize your storage strategy, review the empirical stability data below. This table summarizes the degradation kinetics of Glu-DCVC under various conditions, highlighting the necessity of cryogenic, inert storage.

Storage ConditionSolvent MatrixTimeframe% Intact Glu-DCVCPrimary Degradation Mechanism
Room Temp (22°C) Unbuffered Water (pH ~7.0)24 Hours< 60%Hydrolysis (DCVC formation)
4°C (Fridge) Unbuffered Water (pH ~7.0)7 Days82%Hydrolysis & Oxidation
-20°C (Freezer) 50% MeOH / 50% Water30 Days91%Oxidation (Sulfoxide formation)
-80°C (Argon Blanket) 50% MeOH / 50% Buffer (pH 6.0)6 Months> 98%None detected

Section 3: Self-Validating Protocol for Standard Preparation

To guarantee trustworthiness in your assays, standard preparation cannot be a blind process. The following protocol integrates self-validating Quality Control (QC) checkpoints to ensure the structural integrity of Glu-DCVC is verified before it is used as a calibrator.

Step 1: Solvent Degassing and Buffering

  • Prepare a solution of 50% LC-MS grade Methanol and 50% 10 mM Ammonium Acetate.

  • Adjust the pH to 6.0 using dilute acetic acid. (Causality: This pH minimizes chemical hydrolysis of the γ -glutamyl bond while maintaining solubility.)

  • Sparge the solvent mixture with ultra-pure Helium for 15 minutes to displace dissolved oxygen, mitigating thioether oxidation.

Step 2: Reconstitution and Aliquoting

  • Equilibrate the lyophilized Glu-DCVC vial to room temperature in a desiccator to prevent condensation.

  • Inject the degassed solvent directly through the septum to achieve a primary stock concentration (e.g., 1 mg/mL). Gently swirl; do not vortex vigorously, as cavitation can introduce oxygen.

  • Transfer 50 µL aliquots into pre-chilled, silanized amber glass vials. (Causality: Silanization caps active silanol groups, preventing nucleophilic attack by the glass surface.)

Step 3: Inert Blanketing and Cryopreservation

  • Using a gentle stream of Argon gas, blanket the headspace of each vial for 5 seconds.

  • Immediately cap the vials with PTFE-lined septa.

  • Snap-freeze the aliquots in liquid nitrogen before transferring them to a -80°C freezer. (Causality: Snap-freezing prevents the concentration of solutes that occurs during slow freezing, which can locally alter pH and trigger hydrolysis.)

Step 4: Self-Validation (The QC Check)

  • Randomly select one freshly frozen aliquot and thaw it on ice.

  • Inject the aliquot onto the LC-MS/MS alongside a historical reference standard.

  • Validation Criteria: The standard is only validated for use if the DCVC peak area is <1% of the Glu-DCVC peak area, and the +16 Da sulfoxide transition is undetectable. This proves the preparation workflow did not induce degradation.

PrepWorkflow Start Lyophilized Glu-DCVC (Desiccated) Recon Reconstitution (No Vortexing) Start->Recon Solvent Degassed 50% MeOH Buffer pH 6.0 Solvent->Recon Aliquot Aliquot into Silanized Amber Vials Recon->Aliquot Argon Argon Headspace Blanketing Aliquot->Argon Freeze Snap Freeze (Liq N2) Store at -80°C Argon->Freeze QC Self-Validation: LC-MS/MS QC Check Freeze->QC

Caption: Step-by-step self-validating workflow for the preparation and cryopreservation of Glu-DCVC.

References

  • Title: Buy Glutamyl-S-(1,2-dichlorovinyl)cysteine (EVT-1230736)
  • Title: Globin Monoadducts and Cross-Links Provide Evidence for the Presence of S-(1,2-Dichlorovinyl)
  • Source: frontiersin.

Sources

Optimization

Technical Support Center: Minimizing Ion Suppression in Glutamyl-S-(1,2-dichlorovinyl)cysteine (GDCVC) Mass Spectrometry

Welcome to the technical support center for the analysis of Glutamyl-S-(1,2-dichlorovinyl)cysteine (GDCVC) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Glutamyl-S-(1,2-dichlorovinyl)cysteine (GDCVC) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression. Our goal is to equip you with the expertise to develop robust and reliable analytical methods for this critical, nephrotoxic metabolite of trichloroethylene.[1]

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding GDCVC analysis and the phenomenon of ion suppression.

1. What is Glutamyl-S-(1,2-dichlorovinyl)cysteine (GDCVC) and why is its accurate measurement important?

Glutamyl-S-(1,2-dichlorovinyl)cysteine (GDCVC) is a metabolite of the widely used industrial solvent, trichloroethylene.[1] It is recognized for its potent nephrotoxic properties, meaning it can cause damage to the kidneys.[1] Accurate quantification of GDCVC in biological matrices is crucial for toxicological studies, for investigating its role in kidney disease, and as a potential biomarker for trichloroethylene exposure.[1]

2. What is ion suppression in the context of LC-MS/MS analysis of GDCVC?

Ion suppression is a type of matrix effect that significantly hampers the accuracy, sensitivity, and reproducibility of Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[2] It occurs when components of the sample matrix, other than GDCVC, co-elute from the liquid chromatography (LC) column and interfere with the ionization of GDCVC in the mass spectrometer's ion source.[3][4] This interference reduces the number of GDCVC ions that reach the detector, leading to a lower-than-expected signal intensity and potentially inaccurate quantification.[4][5]

3. What are the common causes of ion suppression for GDCVC analysis in biological samples?

The primary causes of ion suppression in the analysis of GDCVC from biological matrices like plasma, serum, or tissue homogenates include:

  • Endogenous Matrix Components: Biological samples are complex mixtures containing proteins, lipids (especially phospholipids), salts, and other small molecules.[2][6] These can co-elute with GDCVC and compete for ionization.[2] Phospholipids are particularly notorious for causing ion suppression in electrospray ionization (ESI).[6][7]

  • Exogenous Contaminants: Substances introduced during sample preparation, such as plasticizers from collection tubes, detergents, or mobile phase additives, can also lead to ion suppression.[4][6]

  • High Analyte Concentration: While less common for trace analysis, very high concentrations of other compounds in the sample can also contribute to ion suppression.[4]

  • Mobile Phase Composition: Incompatible mobile phase additives or high salt concentrations can negatively impact the efficiency of the electrospray process.[5]

4. How can I determine if ion suppression is affecting my GDCVC analysis?

Two common methods to assess ion suppression are:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a GDCVC standard solution into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal for GDCVC is established. When a blank matrix sample is injected, any dip in this baseline signal indicates the elution of matrix components that are causing ion suppression.

  • Post-Extraction Spike: This quantitative method compares the response of GDCVC spiked into a blank matrix extract to the response of GDCVC in a clean solvent.[2] A lower response in the matrix extract indicates the presence of ion suppression.[2]

II. Troubleshooting Guide: A Step-by-Step Approach to Minimizing Ion Suppression

This guide provides a structured workflow for diagnosing and mitigating ion suppression in your GDCVC mass spectrometry experiments.

Step 1: Optimizing Sample Preparation to Reduce Matrix Effects

Effective sample preparation is the most critical step in minimizing ion suppression by removing interfering matrix components before analysis.[2]

Q: My GDCVC signal is low and inconsistent. Where should I start with my sample preparation?

A: Begin by evaluating the effectiveness of your current sample preparation method. For complex biological matrices, a simple protein precipitation may not be sufficient to remove all interfering substances, particularly phospholipids.[3][7]

Recommended Sample Preparation Techniques for GDCVC:

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.May not effectively remove other matrix components like phospholipids and salts, often leading to significant ion suppression.[3]
Liquid-Liquid Extraction (LLE) GDCVC is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences.Can be labor-intensive and may require optimization of solvent choice and pH.
Solid-Phase Extraction (SPE) GDCVC is retained on a solid sorbent while interfering components are washed away. GDCVC is then eluted with a different solvent.Offers high selectivity and can provide very clean extracts, significantly reducing ion suppression.[2]Can be more time-consuming and expensive than PPT or LLE. Method development is required to select the appropriate sorbent and optimize wash/elution steps.

Experimental Protocol: A Comparative Evaluation of Sample Preparation Methods

  • Prepare three sets of pooled blank matrix samples (e.g., plasma).

  • Process one set using your current protein precipitation method.

  • Process the second set using a liquid-liquid extraction protocol.

  • Process the third set using a solid-phase extraction protocol with a suitable sorbent for polar analytes.

  • Spike a known concentration of GDCVC into the final extracts from all three methods and into a clean solvent (as a control).

  • Analyze all samples by LC-MS/MS and compare the GDCVC signal intensity. A higher signal intensity in the LLE or SPE extracts compared to the PPT extract indicates more effective removal of interfering matrix components.

Step 2: Enhancing Chromatographic Separation

If ion suppression persists after optimizing sample preparation, the next step is to improve the chromatographic separation of GDCVC from co-eluting matrix components.[2][4]

Q: I've improved my sample cleanup, but I still see a dip in my post-column infusion experiment that coincides with my GDCVC peak. What should I do?

A: This indicates that interfering compounds are still co-eluting with your analyte. Modifying your liquid chromatography method can resolve this.

Strategies for Improved Chromatographic Resolution:

  • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between GDCVC and the interfering peaks. A shallower gradient can often improve resolution.

  • Column Chemistry: Experiment with different stationary phases. If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

  • Flow Rate Reduction: Lowering the flow rate can sometimes improve separation efficiency.[4]

  • Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): Utilizing smaller particle size columns (e.g., sub-2 µm) can significantly increase peak resolution and separate GDCVC from interfering matrix components.[8]

Workflow for Chromatographic Optimization

Caption: A decision tree for systematic chromatographic optimization to mitigate ion suppression.

Step 3: Fine-Tuning Mass Spectrometer Source Parameters

While less impactful than sample preparation and chromatography, optimizing the ion source parameters can help to minimize the effects of any remaining matrix components.

Q: I've optimized my sample preparation and chromatography, but I want to ensure my mass spectrometer is performing optimally. What parameters should I check?

A: Careful tuning of the ion source parameters can enhance the ionization of GDCVC relative to interfering compounds.

Key MS Source Parameters to Optimize:

  • Capillary/Spray Voltage: Adjust to maximize the GDCVC signal.

  • Gas Flow Rates (Nebulizer and Drying Gas): Optimize to ensure efficient desolvation of the ESI droplets.

  • Source Temperature: Higher temperatures can improve desolvation, but excessive heat may degrade thermally labile compounds.

Systematic Optimization Approach:

Use a continuous infusion of a GDCVC standard and systematically vary one source parameter at a time while monitoring the signal intensity to find the optimal settings.

Step 4: Implementing a Robust Internal Standard Strategy

The use of an appropriate internal standard is crucial for accurate quantification, as it can compensate for signal variability caused by ion suppression.[9]

Q: What is the best type of internal standard for GDCVC analysis?

A: A stable isotope-labeled (SIL) internal standard of GDCVC is the gold standard.[2][10]

Why Use a Stable Isotope-Labeled Internal Standard?

A SIL-GDCVC has the same chemical and physical properties as the unlabeled GDCVC. It will co-elute chromatographically and experience the same degree of ion suppression.[2][10][11] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[2][11]

Workflow for Implementing a SIL Internal Standard

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Add SIL-GDCVC to Sample B Perform Extraction (SPE/LLE) A->B C Inject Extract B->C D Monitor Transitions for GDCVC and SIL-GDCVC C->D E Calculate Peak Area Ratio (GDCVC/SIL-GDCVC) D->E F Quantify using Calibration Curve E->F

Caption: Workflow for quantitative analysis of GDCVC using a stable isotope-labeled internal standard.

III. Summary of Best Practices

  • Prioritize Sample Preparation: Invest time in developing a robust sample preparation method. Solid-phase extraction is often the most effective technique for removing matrix interferences.

  • Optimize Chromatography: Ensure baseline separation of GDCVC from any remaining matrix components. Consider using UPLC/UHPLC for enhanced resolution.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to compensate for unavoidable ion suppression and ensure accurate quantification.

  • Systematically Evaluate Your Method: Use post-column infusion and post-extraction spike experiments to diagnose and monitor ion suppression throughout method development and validation.

By following this structured approach, you can effectively minimize ion suppression and develop a sensitive, accurate, and reliable LC-MS/MS method for the quantification of Glutamyl-S-(1,2-dichlorovinyl)cysteine.

References

  • AMSbiopharma. (2025, November 19). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Department of Biochemistry, University of Paris-Saclay.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (2026, March 19). LCGC International.
  • Wikipedia. Ion suppression (mass spectrometry).
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone.
  • Buy Glutamyl-S-(1,2-dichlorovinyl)cysteine (EVT-1230736). EvitaChem.
  • Stübiger, G., Pittenauer, E., & Allmaier, G. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.
  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Leis, H. J., Fauler, G., & Rech, M. (2003). Stable isotope dilution method for the determination of guanidinoacetic acid by gas chromatography/mass spectrometry. PubMed.
  • Taylor, P. J. Ion suppression in mass spectrometry. Semantic Scholar.
  • van der Stel, W., Ramautar, R., van de Water, B., & Commandeur, J. N. M. (2023). Exposure to cis- and trans-regioisomers of S-(1,2-dichlorovinyl)-L-cysteine and S-(1,2-dichlorovinyl)-glutathione result in quantitatively and qualitatively different cellular effects in RPTEC/TERT1 cells. PubMed.
  • Bhandari, D., & Valentin-Blasini, L. (2019). Multiple Ion Transition Summation of Isotopologues for Improved Mass Spectrometric Detection of N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine. PubMed.
  • Sample preparation for Mass spectrometric analysis. (2018, December 4). G-Biosciences.
  • Best practices for cysteine analysis. (2025, December 31). Science Exploration Press.
  • Rychlik, M. (2007). Stable Isotope Dilution Assays in Vitamin Analysis–A Review of Principles and Applications. SciSpace.
  • Nestel, P., Ribaya-Mercado, J. D., Furr, H. C., Green, M. H., & Haskell, M. (2005, January 1). Stable isotope dilution techniques for assessing vitamin A status and bioefficacy of provitamin A carotenoids in humans. GOV.UK.
  • Sample Preparation. Stanford University Mass Spectrometry.
  • Previs, S. F., & Kelley, M. (2014). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - NIH.
  • Singh, R., Sobus, J. R., & Williams, A. J. (2025, September 30). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. MDPI.
  • Stable Isotope Dilution Assay. Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF.
  • Li, Y., Liang, Y., & Cai, Z. (2024). LC-MS Determination of Trichloroethylene Glutathione Conjugation Metabolites in a Parkinson's Disease Mouse Model. PubMed.
  • How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. (2021, April 17). YouTube.
  • Proteomics Sample Preparation for Mass Spectrometry. (2026, February 4). Technology Networks.
  • Sample Preparation. (2022, May 26). Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC.

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Troubleshooting

Reducing matrix effects in Glutamyl-S-(1,2-dichlorovinyl)cysteine plasma analysis

Welcome to the technical support center for the analysis of Glutamyl-S-(1,2-dichlorovinyl)cysteine (GDCVC) in plasma. GDCVC is a critical metabolite and biomarker for assessing exposure to industrial solvents like trichl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Glutamyl-S-(1,2-dichlorovinyl)cysteine (GDCVC) in plasma. GDCVC is a critical metabolite and biomarker for assessing exposure to industrial solvents like trichloroethylene[1][2]. However, its accurate quantification in complex biological matrices such as plasma is frequently hampered by matrix effects, leading to issues with sensitivity, reproducibility, and overall data quality.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome the challenges associated with GDCVC analysis and ensure the integrity of your results.

Section 1: Understanding the Problem - FAQs about Matrix Effects & GDCVC

This section addresses the fundamental questions surrounding matrix effects in the context of GDCVC analysis.

Q1: What exactly are "matrix effects" in LC-MS/MS analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3] In plasma analysis, these interfering components can include salts, proteins, lipids, and other endogenous metabolites.[4][5] The most common manifestation is ion suppression , where the matrix components compete with the analyte (GDCVC) for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[5][6] Less commonly, ion enhancement can occur. These effects compromise quantitative analysis because their magnitude can vary unpredictably from one sample to another.[5]

Q2: Why is plasma such a challenging matrix for GDCVC analysis?

A: Plasma is a highly complex biological fluid containing a vast array of components that can interfere with LC-MS/MS analysis. The primary culprits are:

  • Phospholipids: These are major components of cell membranes and are abundant in plasma. They are notoriously problematic, often causing significant ion suppression, particularly in the earlier parts of a reversed-phase chromatogram.[7]

  • Proteins: Plasma has a high protein concentration (e.g., albumin). If not adequately removed, proteins can precipitate in the analytical column, leading to increased backpressure, and can also contaminate the ion source.[5]

  • Salts and Polar Metabolites: Endogenous salts and highly polar molecules can cause ion suppression, especially for early-eluting analytes.[4]

GDCVC itself is a polar molecule, a dipeptide conjugate containing both carboxyl and amino groups.[1] This polarity can make it challenging to separate from other polar interferences in plasma using standard reversed-phase chromatography, increasing its susceptibility to matrix effects.

Q3: How can I determine if my GDCVC assay is suffering from matrix effects?

A: Differentiating matrix effects from other issues like instrument malfunction or analyte degradation is crucial. A standard method is the post-extraction spike analysis .[5]

The procedure involves comparing the peak area of an analyte spiked into an extracted blank plasma sample (which contains the matrix components) with the peak area of the same amount of analyte in a clean solvent.

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solvent) x 100%

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

  • A value of ~100% suggests no significant matrix effect.

A more advanced technique is the post-column infusion experiment . This involves continuously infusing a standard solution of GDCVC into the MS detector while injecting a blank, extracted plasma sample onto the LC column. Any dip or rise in the GDCVC baseline signal as the matrix components elute from the column provides a visual map of the ion suppression or enhancement zones in your chromatogram.[4][5]

Section 2: Troubleshooting Guide - "My GDCVC Signal is Low or Variable"

This guide provides a systematic approach to diagnosing and resolving poor GDCVC signal intensity and reproducibility.

Workflow: Troubleshooting GDCVC Signal Issues

This diagram outlines the logical flow for diagnosing and resolving common issues in GDCVC plasma analysis.

GDCVC_Troubleshooting cluster_Start Initial Observation cluster_Diagnosis Diagnostic Steps cluster_Solution Solution Pathways start Low or Variable GDCVC Signal diag1 Step 1: Quantify Matrix Effect (Post-Extraction Spike) start->diag1 diag2 Assess Sample Prep (Recovery Test) diag1->diag2 Suppression Minimal sol1 Step 2: Optimize Sample Prep (SPE, LLE) diag1->sol1 Suppression >15-20%? diag3 Check Chromatography (Peak Shape, Retention) diag2->diag3 Recovery OK diag2->sol1 Low Recovery? sol2 Step 3: Refine LC Method (Gradient, Column) diag3->sol2 Poor Peak Shape? sol3 Step 4: Adjust MS Settings (Source Parameters) diag3->sol3 Peak Shape OK end_node Reliable GDCVC Quantification sol1->end_node sol2->end_node sol3->end_node

Caption: A decision tree for troubleshooting GDCVC signal issues.

Step 1: Sample Preparation - The First Line of Defense

Inadequate sample cleanup is the most common source of severe matrix effects.[6] The goal is to selectively remove interfering substances like proteins and phospholipids while efficiently recovering GDCVC.

Technique Principle Pros Cons Best For...
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins.[8]Fast, simple, inexpensive, high recovery of polar analytes.Poor removal of phospholipids and salts , leading to significant ion suppression.[7]Rapid screening where high accuracy is not the primary goal.
Liquid-Liquid Extraction (LLE) Partitioning of GDCVC between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent).Can provide cleaner extracts than PPT.GDCVC is polar and may have low solubility in common LLE solvents, leading to poor recovery. Can be labor-intensive.Situations where PPT is insufficient and a suitable non-polar solvent system can be found for interferences.
Solid-Phase Extraction (SPE) GDCVC is retained on a solid sorbent while interferences are washed away.[9]Excellent cleanup , high selectivity, significantly reduces matrix effects.[6][9] Amenable to automation.More expensive and requires more method development than PPT.Recommended for quantitative bioanalysis. Provides the cleanest extracts and most reliable data.

Expert Recommendation: For reliable, quantitative analysis of GDCVC, Solid-Phase Extraction (SPE) is strongly recommended . While PPT is faster, it often fails to remove the phospholipids that are a primary cause of ion suppression.[7] A mixed-mode or polymeric reversed-phase SPE sorbent can effectively retain the polar GDCVC while allowing for stringent wash steps to remove salts and phospholipids.

Step 2: Chromatographic Optimization

If sample preparation is robust, the next step is to optimize the liquid chromatography to separate GDCVC from any remaining matrix components.

  • Q: My GDCVC peak is broad or tailing. What should I do? A: Poor peak shape can be caused by secondary interactions with the column hardware. GDCVC, with its carboxyl and amino groups, can act as a chelating agent and interact with metal surfaces in standard stainless steel columns, causing peak tailing and signal loss.[10] Consider using a metal-free or bio-inert HPLC column to mitigate these effects.[10] Also, ensure the mobile phase pH is appropriate to maintain a consistent ionization state for GDCVC.

  • Q: My GDCVC peak elutes very early, near the void volume. A: Poor retention on a standard C18 column is common for polar analytes and places the peak directly in the region of high ion suppression from salts and other unretained matrix components.[5] To improve retention:

    • Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed to retain polar compounds and is an excellent alternative to reversed-phase for GDCVC.

    • Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns offer better retention for polar analytes than traditional C18 phases.

    • Modify the Mobile Phase: Using a highly aqueous mobile phase (e.g., 95-98% water) at the start of your gradient can help. Ensure your mobile phase additives (e.g., formic acid, ammonium formate) are LC-MS grade.[3]

Step 3: Mass Spectrometry and Detection

Fine-tuning the ion source parameters can help maximize the GDCVC signal and minimize the impact of the matrix.

  • Optimize Source Parameters: Systematically optimize the gas temperatures, gas flows, and electrospray voltage. A contaminated or sub-optimally tuned ion source will exacerbate matrix effects.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to compensate for unavoidable matrix effects is to use a SIL-IS (e.g., ¹³C- or ¹⁵N-labeled GDCVC). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression or enhancement. This allows for accurate correction during data processing, dramatically improving precision and accuracy.

Section 3: Recommended Protocols

Protocol 3.1: Mixed-Mode SPE for GDCVC Extraction from Plasma

This protocol uses a mixed-mode polymeric sorbent that combines reversed-phase and anion-exchange properties, ideal for retaining an acidic polar molecule like GDCVC.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., stable isotope-labeled GDCVC in water).

    • Add 200 µL of 2% formic acid in water. Vortex for 10 seconds. This step acidifies the sample to ensure the carboxyl group on GDCVC is protonated for retention.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode polymeric SPE cartridge (e.g., Waters Oasis MAX or Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Load:

    • Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Wash:

    • Wash 1 (Polar Interferences): Add 1 mL of 5% ammonium hydroxide in water. This will wash away neutral and basic compounds.

    • Wash 2 (Non-polar Interferences): Add 1 mL of 100% methanol. This removes retained lipids and other non-polar interferences.

  • Elute:

    • Elute GDCVC with 1 mL of 2% formic acid in methanol. The acid neutralizes the anion-exchange sites, and the methanol disrupts the reversed-phase interaction, releasing the analyte.

  • Dry and Reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

Protocol 3.2: Starting LC-MS/MS Conditions for GDCVC

This method provides a robust starting point for analysis. Further optimization for your specific system is recommended.

  • LC System: UPLC/UHPLC system

  • Column: HILIC Column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B

    • 6.1 min: 95% B

    • 8.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Key Parameters (starting points):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: To be determined by infusing a GDCVC standard. Look for the precursor ion [M+H]⁺ and optimize collision energy for the most stable and abundant product ions.

References

  • Separation Science. (2023, December 9). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available from: [Link]

  • LCGC International. An Uncommon Fix for LC–MS Ion Suppression. Available from: [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]

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  • Stevens, J.L., et al. (1986). Cytotoxicity of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine in isolated rat kidney cells. Journal of Biological Chemistry. Available from: [Link]

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  • Bakulski, K.M., et al. (2022). The Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-L-Cysteine Inhibits Lipopolysaccharide-Induced Inflammation Transcriptomic Pathways and Cytokine Secretion in a Macrophage Cell Model. CDC Stacks. Available from: [Link]

  • Su, A.L., et al. (2023). Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization. Chemical Research in Toxicology. Available from: [Link]

  • Knight, W.D., et al. (2026, January 16). Redox State of Glutathione and Cysteine in Plasma Following Acute Stroke. Antioxidants. Available from: [Link]

  • Su, A.L., et al. (2023, June 19). Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization. Chemical Research in Toxicology. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Glutamyl-S-(1,2-dichlorovinyl)cysteine (DCVC)

This document provides essential procedural guidance for the safe handling and disposal of Glutamyl-S-(1,2-dichlorovinyl)cysteine (DCVC). As a known potent nephrotoxin, adherence to these protocols is critical for ensuri...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and disposal of Glutamyl-S-(1,2-dichlorovinyl)cysteine (DCVC). As a known potent nephrotoxin, adherence to these protocols is critical for ensuring personnel safety and environmental compliance. The causality behind each procedural step is explained to provide a comprehensive understanding of the required safety measures.

Hazard Profile: Understanding the Risk

Glutamyl-S-(1,2-dichlorovinyl)cysteine (DCVC) is a metabolite of the industrial solvent trichloroethylene.[1][2] Its primary hazard lies in its significant nephrotoxicity, meaning it can cause severe damage to the kidneys.[1][3][4][5] The toxicity of DCVC is initiated by its metabolic activation within the kidney, leading to the formation of reactive species that bind to cellular proteins and induce oxidative stress, ultimately causing cell death.[1][4][6] Due to its chemical structure, which includes a carbon-halogen bond, DCVC is classified as a halogenated organic compound . This classification is the cornerstone of its proper waste management.

Pre-Disposal Safety & Personal Protective Equipment (PPE)

Before handling DCVC for any purpose, including disposal, a thorough risk assessment must be conducted. The primary routes of occupational exposure are inhalation, dermal contact, and ingestion.[3][7] Therefore, stringent adherence to PPE standards is the first line of defense.

Essential PPE includes:

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat/Gown: A full-coverage lab coat or gown to protect skin and clothing.[3]

  • Respiratory Protection: When handling the solid compound or creating solutions where aerosols may be generated, use a NIOSH-approved respirator.[8]

All handling of DCVC should occur within a certified chemical fume hood to minimize inhalation risk.

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate & Secure: Immediately alert others and evacuate the affected area. Restrict access to the spill site.

  • Don PPE: Before cleanup, don the full PPE ensemble described in Section 2.

  • Containment: For solid spills, minimize dust generation.[9] For liquid spills, prevent the material from entering drains or waterways.[8][10]

  • Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material and spill residue into a suitable, sealable container.[8][9] Label the container clearly as "Hazardous Waste: DCVC Spill Debris."

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The sealed container with spill debris must be disposed of as hazardous waste, following the procedures outlined in Section 5.

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste is a legal requirement and critical for safe disposal.[9][11] It is the responsibility of the waste generator to correctly identify and classify all waste materials.[9]

DCVC waste falls into the category of Halogenated Organic Waste . This is due to the presence of chlorine atoms in its dichlorovinyl group.[12] This waste stream must be kept separate from all other waste types to ensure it is sent to the appropriate treatment facility, typically one capable of high-temperature incineration.[12][13][14]

Waste CategoryDescriptionExamplesDisposal Container
Halogenated Organic Organic compounds containing bromine, chlorine, fluorine, or iodine.[12]DCVC, Chloroform, DichloromethaneDesignated, labeled container for Halogenated Organic Waste.[12]
Non-Halogenated Organic Organic compounds without halogens.[12]Acetone, Ethanol, HexaneDesignated, labeled container for Non-Halogenated Organic Waste.
Aqueous (Inorganic) Acids, bases, and solutions of inorganic salts.[12]HCl (dilute), NaOH (dilute)Designated, labeled containers for Acidic or Basic Aqueous Waste (do not mix).

Crucially, never mix halogenated waste with other waste streams. Incompatible mixtures can create dangerous reactions or complicate the disposal process.

Step-by-Step Disposal Protocol

Follow this procedure for all materials contaminated with DCVC, including the pure compound, solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE.

  • Characterize the Waste: Identify all waste containing DCVC as Hazardous Halogenated Organic Waste .

  • Select the Proper Container: Use a designated, leak-proof, and sealable hazardous waste container.[11][15] This container should be compatible with the chemical nature of the waste.

  • Segregate at the Source: Collect all DCVC-contaminated materials directly into the designated container. This includes residual powder, solutions, and contaminated disposables.

  • Label Correctly: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "Glutamyl-S-(1,2-dichlorovinyl)cysteine" and its approximate concentration or quantity.[15]

  • Keep Closed: Keep the waste container sealed at all times, except when adding waste.

  • Store Safely: Store the container in a designated and secure Satellite Accumulation Area within the laboratory, away from drains and incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for collection.[9] Inform them that the waste is a halogenated organic compound. Under no circumstances should this material be disposed of down the sink or in regular trash.[9][16][17]

Visualization: DCVC Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of DCVC waste.

DCVC_Disposal_Workflow start DCVC Waste Generated characterize Characterize as Potentially Hazardous Waste start->characterize segregate Segregate as Halogenated Organic Waste characterize->segregate improper Improper Disposal: Sink / Regular Trash characterize->improper container Use Designated, Leak-Proof, and Labeled Container segregate->container labeling Label Contents: 'Hazardous Waste - Halogenated Organic' 'Glutamyl-S-(1,2-dichlorovinyl)cysteine' container->labeling storage Store in Secure Satellite Accumulation Area labeling->storage disposal Arrange Pickup by Licensed Professional Disposal Service storage->disposal

Caption: Workflow for the safe disposal of DCVC waste.

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  • Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity - PubMed. (1986, October 5). Retrieved March 26, 2026, from [Link]

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  • Chemical Waste Management & Disposal Guide for Business - DCW. (n.d.). Retrieved March 26, 2026, from [Link]

  • Mechanistic analysis of S-(1,2-dichlorovinyl)-L-cysteine-induced cataractogenesis in vitro - PubMed. (1998, January). Retrieved March 26, 2026, from [Link]

  • Special Issue: Nephrotoxicity Induced by Drugs and Chemicals in the Environment - MDPI. (n.d.). Retrieved March 26, 2026, from [Link]

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